molecular formula C14H13N5O2 B13938620 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester

Cat. No.: B13938620
M. Wt: 283.29 g/mol
InChI Key: KIUVJFWCTBHHOR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and esterification.

    Attachment of the Amino-Pyrimidinyl Group: The amino-pyrimidinyl group is attached via nucleophilic substitution reactions.

    Methylation: The final step involves the methylation of the ester group to obtain the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of FGFRs. Upon binding to FGFRs, it prevents the receptor from undergoing dimerization and autophosphorylation, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition disrupts cellular processes like proliferation, migration, and angiogenesis, which are crucial for cancer progression .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester is unique due to its potent FGFR inhibitory activity. Similar compounds include:

These compounds share the common feature of targeting FGFRs but differ in their chemical structures and specific inhibitory profiles.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

methyl 3-(2-aminopyrimidin-4-yl)-1-methylpyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C14H13N5O2/c1-19-7-9(10-4-6-17-14(15)18-10)11-8(13(20)21-2)3-5-16-12(11)19/h3-7H,1-2H3,(H2,15,17,18)

InChI Key

KIUVJFWCTBHHOR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)C(=O)OC)C3=NC(=NC=C3)N

Origin of Product

United States

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